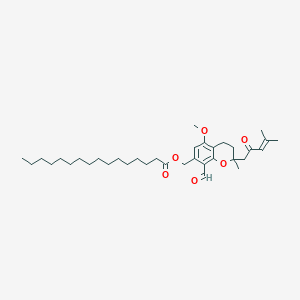
Hericenone F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hericenone F involves several steps, starting from simple organic molecules. The key steps include the formation of the benzopyran ring system and the attachment of the hexadecanoate side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from the fruiting bodies of Hericium erinaceus. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to purify this compound from the crude extract .
Chemical Reactions Analysis
Types of Reactions: Hericenone F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities. For instance, deacylated derivatives have shown improved neuroprotective properties compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of meroterpenoids.
Mechanism of Action
The primary mechanism by which Hericenone F exerts its effects involves the activation of neurotrophic pathways. It stimulates the release of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are crucial for the growth, differentiation, and survival of neurons. The activation of pathways such as RE1α/TRAF2, JNK1/2, and p38 MAPK leads to the regulation of various factors involved in apoptosis and inflammation, thereby protecting neuronal cells .
Comparison with Similar Compounds
Hericenone F is unique among its counterparts due to its specific structure and bioactivity. Similar compounds include:
Hericenone A: Known for its cytotoxic properties.
Hericenone C, D, and E: These compounds stimulate NGF synthesis and have anti-inflammatory effects.
Properties
CAS No. |
141996-36-3 |
|---|---|
Molecular Formula |
C35H54O6 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl hexadecanoate |
InChI |
InChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-33(38)40-26-28-23-32(39-5)30-20-21-35(4,24-29(37)22-27(2)3)41-34(30)31(28)25-36/h22-23,25H,6-21,24,26H2,1-5H3 |
InChI Key |
ACYSSVIUKOTZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
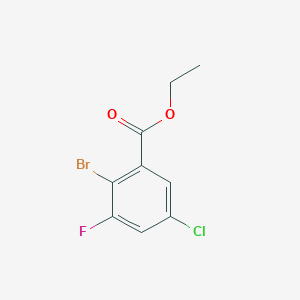
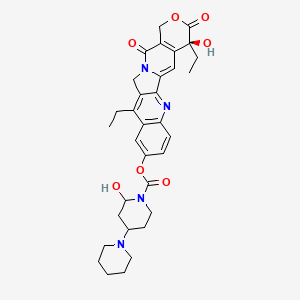
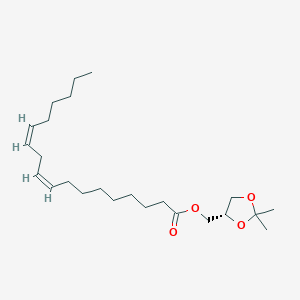
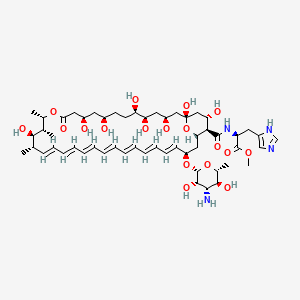
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
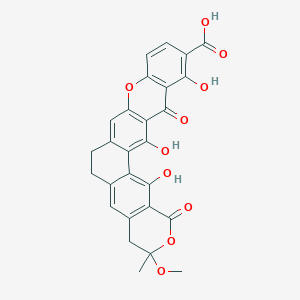
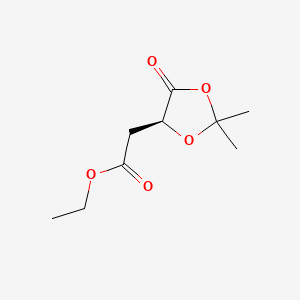
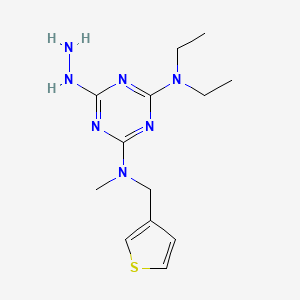
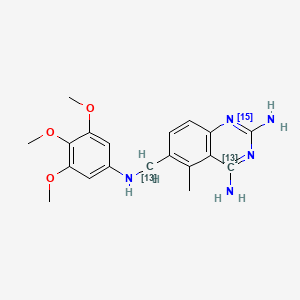

![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
